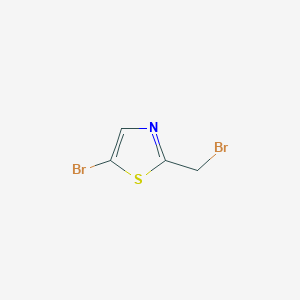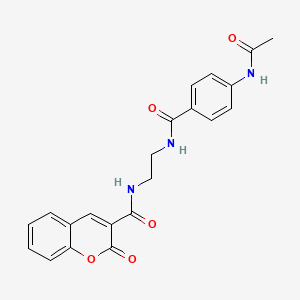
5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic molecule that contains a combination of nitrogen, sulfur, and oxygen atoms.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antifungal and antibacterial properties.
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors
Mode of Action
The sulfone group in the compound can act as an electron-output site due to its strong electron-withdrawing ability . This suggests that the compound might interact with its targets by influencing electron transfer processes.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical processes, such as sulfide oxidation
Result of Action
Based on its structure, it might influence electron transfer processes, potentially affecting cellular energy production and other metabolic processes .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole in lab experiments include its high potency and selectivity. The compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole. One direction is to further explore the potential applications of the compound in the treatment of various diseases. Another direction is to study the structure-activity relationship of the compound to identify more potent and selective analogs. Additionally, the compound can be studied for its potential use as a molecular probe for the study of certain enzymes and proteins.
Synthesemethoden
The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole involves the reaction of 2-aminothiophene with 2-chloro-4-(phenylsulfonyl)oxazole in the presence of a base. The resulting intermediate is then reacted with 3,4-dihydroisoquinoline to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-29(26,18-9-2-1-3-10-18)21-22(27-20(23-21)19-11-6-14-28-19)24-13-12-16-7-4-5-8-17(16)15-24/h1-11,14H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGKTSBWZHNYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2847595.png)



![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)

![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)

![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)

![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)